2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a bromobenzenesulfonyl group, a dihydropyrimidinyl group, and a methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dihydropyrimidinyl core, followed by the introduction of the bromobenzenesulfonyl group and the methylphenylacetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Organochlorine Compounds: These compounds contain at least one covalently bonded chlorine atom and are used in a wide range of applications.
Uniqueness
2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H16BrN3O4S2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16BrN3O4S2/c1-12-4-2-3-5-15(12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
DRESWWIMABPORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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